(2,2-Dichloro-1-methylcyclopropyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-4(3-8)2-5(4,6)7/h8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLBVFATSVKTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515317 | |
| Record name | (2,2-Dichloro-1-methylcyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64670-26-4 | |
| Record name | (2,2-Dichloro-1-methylcyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2,2 Dichloro 1 Methylcyclopropyl Methanol and Its Cyclopropylmethanol Analogs
Cyclopropane (B1198618) Ring Reactivity and Strain Release
The cyclopropane ring is characterized by significant ring strain, which is the primary driving force for its chemical reactivity. utexas.edumasterorganicchemistry.com This strain is a combination of two main factors: angle strain and torsional strain. utexas.edulibretexts.org Angle strain arises because the internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons. utexas.edumasterorganicchemistry.com This deviation leads to less effective orbital overlap, resulting in weaker, "bent" C-C bonds compared to those in acyclic alkanes. masterorganicchemistry.comstackexchange.com The estimated total ring strain in the parent cyclopropane is approximately 28 kcal/mol, which substantially weakens the C-C bonds. utexas.edu
Torsional strain in cyclopropane results from the eclipsed conformation of adjacent hydrogen atoms on the ring, as the rigid structure prevents rotation around the C-C bonds to achieve a more stable staggered conformation. masterorganicchemistry.comlibretexts.org This combination of angle and torsional strain makes the cyclopropane ring "spring-loaded," and reactions that lead to the opening of the ring are often energetically favorable due to the release of this stored energy. masterorganicchemistry.combeilstein-journals.org
| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Sources of Strain |
|---|---|---|
| Cyclopropane | ~28 utexas.edu | Angle and Torsional utexas.edumasterorganicchemistry.com |
| Cyclobutane | ~26 masterorganicchemistry.com | Angle and Torsional masterorganicchemistry.comlibretexts.org |
| Cyclopentane | ~6 libretexts.org | Mainly Torsional libretexts.org |
| Cyclohexane (Chair) | ~0 utexas.edu | Essentially Strain-Free utexas.edu |
Rearrangement Pathways of Cyclopropylmethyl Systems
The cyclopropylmethyl framework, the core of (2,2-Dichloro-1-methylcyclopropyl)methanol, is a classic substrate for studying reaction mechanisms due to its propensity to undergo characteristic rearrangements. Depending on the reaction conditions and the nature of the intermediates formed (radical or cationic), two primary rearrangement pathways are observed: the cyclopropylmethyl-3-butenyl rearrangement and the cyclopropylmethyl-to-cyclobutyl rearrangement.
The ring-opening of a cyclopropylmethyl intermediate to a homoallylic (3-butenyl) system is an extremely rapid and often irreversible process. psu.edunih.gov This transformation is highly exothermic as it relieves the significant strain of the three-membered ring. psu.edu This rearrangement is a hallmark of a radical-mediated process, although the corresponding carbocation can also undergo this type of ring opening. psu.eduacs.org
The rapid ring-opening of the cyclopropylmethyl radical to the 3-butenyl radical is a cornerstone of "radical clock" experiments in chemistry. psu.eduwikipedia.org A radical clock is a compound that undergoes a unimolecular rearrangement at a known rate. wikipedia.org This known rate then serves as a calibration to determine the rates of other, unknown bimolecular reactions that might compete with the rearrangement. wikipedia.org
The cyclopropylmethyl radical is one of the fastest radical clocks, with a ring-opening rate constant of 8.6×10⁷ s⁻¹ at 298 K. wikipedia.org In a typical experiment, if a cyclopropylmethyl radical is generated, it will rapidly rearrange to the 3-butenyl radical. If another reagent is present that can "trap" the radical, a competition is established. By analyzing the ratio of the unrearranged cyclopropylmethyl product to the rearranged 3-butenyl product, the rate of the trapping reaction can be determined. wikipedia.org The exclusive formation of rearranged products in certain reactions provides strong evidence for the involvement of a radical intermediate. researchgate.net
| Radical System | Rearrangement Type | Rate Constant (kᵣ) in s⁻¹ |
|---|---|---|
| Cyclopropylmethyl | Ring Opening | 8.6 x 10⁷ wikipedia.org |
| 5-Hexenyl | Cyclization | 2.3 x 10⁵ wikipedia.org |
| Cyclobutylmethyl | Ring Opening | 5 x 10³ researchgate.net |
The reactivity of cyclopropylmethyl systems has also been investigated on solid surfaces. Studies of cyclopropylmethoxide (the deprotonated form of cyclopropylmethanol) on an oxygen-covered molybdenum surface, Mo(110), have shown that it transforms into its ring-opened isomer, 3-butenyloxide, at elevated temperatures. acs.orgresearchgate.net
The mechanism of this surface-mediated rearrangement has been explored through theoretical calculations. researchgate.net One possibility is a radical clock mechanism, which posits that the C-O bond of the adsorbed alkoxide breaks, forming a cyclopropylmethyl radical near the surface. acs.org This radical would then have a sufficient lifetime to undergo the characteristic ring-opening rearrangement before being trapped again by the surface. acs.org An alternative pathway has also been proposed, involving the direct cleavage of a C-C bond within the cyclopropane ring to form a diradical intermediate, which could then transform into the same product via a 1,2-hydrogen shift. researchgate.net Density functional theory (DFT) calculations suggest an energetic preference for the initial C-C bond cleavage, making the diradical pathway a plausible alternative to the surface-based radical clock mechanism. researchgate.net
In contrast to the radical-driven ring-opening to a 3-butenyl system, the rearrangement of a cyclopropylmethyl group to a cyclobutyl group is a characteristic reaction of a carbocation intermediate. psu.eduacs.orgfigshare.com Cyclopropylmethyl radicals are not known to rearrange to cyclobutyl derivatives. psu.edu This type of ring expansion is often observed to be reversible with the corresponding ring contraction of a cyclobutyl cation, leading to an equilibrium between the two systems. acs.orgfigshare.com This interconversion is a classic example of a Wagner-Meerwein type rearrangement involving non-classical carbocation intermediates where the positive charge is delocalized. stackexchange.com
Compelling evidence for the formation of transient cation intermediates in cyclopropylmethyl rearrangements comes from surface science studies and investigations in superacidic media. acs.orgstackexchange.com Research on the reactions of C4-alkoxides on an oxygen-covered Mo(110) surface has demonstrated the rearrangement of cyclopropylmethyl groups to cyclobutyl groups and vice versa. acs.orgfigshare.com This observation of ring expansion and contraction is a strong indicator of a cationic process. acs.orgfigshare.com
Further support for a cationic mechanism comes from experiments using isotopically labeled compounds. acs.orgfigshare.com When selectively deuterated 1,1-D₂-cyclopropylmethanol was studied on the Mo(110) surface, the resulting isotopic scrambling was consistent with the formation of a relatively long-lived carbocation intermediate during the rearrangement. acs.orgfigshare.com The intermediacy of these transient cations is invoked to explain the rearrangements that occur as various precursors are transformed into alkoxides on the metal oxide surface. acs.orgfigshare.com While contributions from radical pathways could not be entirely ruled out in all cases, the ring expansion/contraction reactions are most convincingly explained by the formation of transient cations. acs.orgfigshare.com
Cyclopropylmethyl-to-Cyclobutyl Rearrangements
Role of Ring Strain in Rearrangement Energetics
A primary driving force in the chemistry of cyclopropylmethanol (B32771) and its analogs is the substantial ring strain inherent to the three-membered ring. This strain is a combination of angle strain, due to the compression of C-C-C bond angles to 60° from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. The total ring strain of cyclopropane is exceptionally high, comparable to that of cyclobutane, making it energetically favorable for the ring to open or rearrange into a less strained system.
This stored potential energy significantly lowers the activation energy for reactions involving ring-opening or expansion. When a carbocation is formed adjacent to the cyclopropane ring, as in the case of protonation of the hydroxyl group of this compound followed by loss of water, the system is poised for rearrangement. The relief of ring strain provides a powerful thermodynamic driving force for the transformation of the initial cyclopropylcarbinyl cation into more stable homoallyl or cyclobutyl cations.
| Ring System | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |
| Cyclopropane | 27.5 - 28.1 | 9.2 - 9.4 |
| Cyclobutane | 26.3 - 26.9 | 6.6 - 6.7 |
| Cyclopentane | 6.2 | 1.2 |
| Cyclohexane | 0.1 | ~0 |
This table presents typical literature values for the ring strain of common cycloalkanes, illustrating the high energy state of the cyclopropane ring.
Comparison with Solution and Vapor Phase Analogues
The environment in which a reaction is conducted—either in the gas (vapor) phase or in solution—can profoundly influence its mechanism and energetics. In the gas phase, reactant molecules are isolated, and their intrinsic reactivity can be studied without the complicating effects of solvent molecules. In solution, solvent-solute interactions, such as solvation, can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and pathways.
For reactions involving charged intermediates like the cyclopropylcarbinyl cation, solvent effects are particularly pronounced. In polar solvents, the carbocation intermediate is stabilized through solvation, which can lower the activation energy for its formation. However, the solvent can also act as a nucleophile, competing with internal rearrangements. In contrast, gas-phase reactions lack this external stabilization and nucleophilic competition, often leading to different product distributions and revealing the intrinsic rearrangement tendencies of the carbocation. For instance, the strong increase observed in the SN2 reaction barrier height when moving from the gas phase to the solution phase is attributed to the significant interaction of solvent molecules with the nucleophile and the leaving group.
Interconversion of Cyclopropyl (B3062369) Cations
The cyclopropylcarbinyl cation is not a single, static species but rather exists in a dynamic equilibrium with other isomeric cations. It is a key example of a non-classical carbocation, where charge is delocalized over multiple atoms through sigma bond participation. Upon its formation, the (2,2-dichloro-1-methylcyclopropyl)methyl cation can readily interconvert with the corresponding cyclobutyl and homoallyl (but-3-enyl) cations.
This facile interconversion is explained by the proximity of these structures on the potential energy surface, with very low energy barriers separating them. A bicyclobutonium ion is often invoked as a minimum intermediate or transition state in this interconversion. The exact position of the equilibrium and the dominant species present depend on the substitution pattern on the ring and the reaction conditions. For example, computational studies on substituted cyclopropylcarbinyl cations have shown that π-donating substituents can stabilize the cyclobutyl cation structure, influencing the product outcome of nucleophilic trapping.
Ring Expansion and Contraction Phenomena
Ring expansion is a characteristic reaction of cyclopropylcarbinyl systems, driven by the release of the aforementioned ring strain. When the (2,2-dichloro-1-methylcyclopropyl)methyl cation is generated, it can undergo a rearrangement where one of the cyclopropane C-C bonds migrates to the cationic center. This process expands the three-membered ring into a four-membered cyclobutyl cation.
This rearrangement is a type of Wagner-Meerwein shift and is often kinetically and thermodynamically favorable. The resulting cyclobutyl cation can then be trapped by a nucleophile to yield a cyclobutanol (B46151) derivative or undergo elimination to form cyclobutene. Conversely, under certain conditions, cyclobutyl systems can undergo ring contraction to form cyclopropylcarbinyl derivatives, although the expansion is more common due to the significant strain relief. These rearrangements often compete with direct nucleophilic attack on the initial cyclopropylcarbinyl cation, leading to a mixture of products.
Transformations Involving the Methanol (B129727) Hydroxyl Group
The primary alcohol functional group in this compound is a versatile handle for a variety of chemical transformations. These reactions typically involve either the oxygen atom acting as a nucleophile or the entire hydroxyl group being converted into a better leaving group.
Common transformations include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions yields the corresponding esters. For example, esters of related trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid have been synthesized for use as pesticides.
Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) or acid-catalyzed reaction with another alcohol can produce ethers.
Oxidation: Treatment with various oxidizing agents can convert the primary alcohol into the corresponding aldehyde, (2,2-dichloro-1-methylcyclopropyl)carboxaldehyde, or further to the carboxylic acid, 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid, depending on the reagent and conditions used.
Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate, mesylate, or halide, to facilitate subsequent nucleophilic substitution reactions at the methylene (B1212753) carbon. A notable example involves the reaction of this compound with phosphorus oxychloride to form O-[(2,2-dichloro-1-methylcyclopropyl)methyl] phosphoric acid ester dichloride, which can then react with other nucleophiles.
Reactions Involving the Geminal Dichloro Moiety
The gem-dichlorocyclopropane unit possesses its own distinct reactivity, primarily centered on the two chlorine atoms attached to the same carbon. These chlorine atoms are electron-withdrawing and can be substituted or eliminated under various conditions.
Nucleophilic Substitutions
While nucleophilic substitution at a saturated sp³ carbon is common, substitution at the C-Cl bonds of a gem-dichlorocyclopropane presents a more complex scenario. The high s-character of the cyclopropane C-C bonds and steric hindrance can influence reactivity. Nevertheless, under specific conditions, nucleophilic substitution can occur.
Studies on analogous gem-dichlorocyclopropanes have shown that they react with nucleophiles such as phenols and thiols. For instance, the reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane (B12119421) with phenols in the presence of a base can lead to the formation of 2-(aryloxymethyl)-1,1-dichlorocyclopropanes. Similarly, reactions with thiolates produce 2,2-dichlorocyclopropylmethyl sulfides. These reactions demonstrate that nucleophilic attack can occur, although sometimes ring-opening or elimination reactions can compete, depending on the nucleophile, substrate structure, and reaction conditions. For example, reacting certain substituted gem-dichlorocyclopropanes with phenols in dimethyl sulfoxide (B87167) can yield not only substitution products but also ring-opened derivatives.
Stereochemical Aspects in the Synthesis and Reactivity of 2,2 Dichloro 1 Methylcyclopropyl Methanol
Diastereoselective Synthesis of the Cyclopropane (B1198618) Core
The construction of the dichlorocyclopropane core of (2,2-dichloro-1-methylcyclopropyl)methanol from an allylic alcohol precursor, such as crotyl alcohol (but-2-en-1-ol), introduces two new stereocenters. The relative configuration of these centers determines the diastereomeric outcome of the reaction.
The diastereoselectivity of the dichlorocyclopropanation of allylic alcohols is significantly influenced by the directing effect of the hydroxyl group. unl.pt In reactions involving zinc carbenoids, such as the Simmons-Smith reaction, the hydroxyl group can coordinate to the zinc atom of the reagent, delivering the carbene to the double bond from the same face as the hydroxyl group. This coordination leads to the preferential formation of the syn diastereomer. unl.pt The choice of reagent and solvent can also play a crucial role in the diastereomeric ratio. For instance, the use of diethylzinc (B1219324) and diiodomethane (B129776) (Furukawa's conditions) with (E)-disubstituted allylic alcohols generally favors the syn product, while samarium-derived reagents have been shown to favor the anti isomer in some cases. unl.pt
The reaction of dichlorocarbene (B158193), generated from chloroform (B151607) and a strong base, with allylic alcohols also exhibits diastereoselectivity. With cis-alkenes, dichlorocarbene addition often leads to the formation of a major diastereomer where the hydroxyl group and the dichlorocyclopropane ring are on the same side. unl.pt
| Reagent System | Typical Major Diastereomer with (E)-Allylic Alcohols | Reference |
|---|---|---|
| EtZnCH₂I (Furukawa's conditions) | syn | unl.pt |
| Samarium-derived reagents | anti | unl.pt |
| Dichlorocarbene (from CHCl₃ + base) | Varies with substrate | unl.pt |
The geometry of the starting allylic alcohol, specifically the configuration of the double bond (E vs. Z), has a profound impact on the diastereoselectivity of the cyclopropanation. For (Z)-disubstituted chiral allylic alcohols, the cyclopropanation is often highly syn-selective. unl.pt This stereochemical outcome is rationalized by a transition state model that minimizes A(1,3) strain, where the substituents on the double bond and the chiral center adopt a conformation that reduces steric interactions. The rigidity of the cyclopropyl (B3062369) core in the product then reflects this controlled approach of the carbene. nih.gov
The stereospecificity of the reaction is a key feature; E-alkenes yield trans-substituted cyclopropanes, while Z-alkenes produce cis-substituted cyclopropanes. nih.gov This high degree of stereochemical transfer from the substrate to the product is a valuable tool in the synthesis of stereochemically defined cyclopropanes.
Enantioselective Synthesis Approaches
Achieving enantiocontrol in the synthesis of this compound is a significant challenge that has been addressed through the development of chiral catalysts. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
A major breakthrough in the enantioselective cyclopropanation of allylic alcohols was the development of chiral ligands that can modulate the reactivity of carbenoid species. One notable example is the use of a dioxaborolane ligand derived from N,N,N',N'-tetramethyltartaric acid diamide (B1670390) and butylboronic acid. unl.pt This bifunctional chiral ligand can simultaneously chelate with the halomethylzinc reagent and the zinc alkoxide formed from the allylic alcohol. This ternary complex creates a well-defined chiral pocket that directs the cyclopropanation to occur on one face of the double bond, leading to high enantioselectivities (85-94% ee) for a variety of allylic alcohols. unl.pt
Another successful approach involves the use of dirhodium complexes with chiral ligands. These catalysts are particularly effective in the cyclopropanation of alkenes with diazo compounds. While not directly involving dichlorocarbene, these systems demonstrate the principle of using a chiral metal complex to control the stereochemical outcome of carbene transfer reactions.
| Catalyst System | Mechanism of Enantiocontrol | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Dioxaborolane ligand with Zn-carbenoid | Chelation-controlled delivery of carbene | 85-94% | unl.pt |
| Dirhodium complexes with chiral ligands | Chiral environment around metal-carbene intermediate | High | General knowledge |
Stereochemical Control in Derivative Synthesis
The stereochemistry of this compound serves as a foundation for the synthesis of more complex chiral molecules. The hydroxyl group and the dichlorocyclopropane ring are both functional handles that can be modified with stereochemical control. For instance, reactions at the hydroxyl group, such as esterification or etherification, generally proceed with retention of configuration at the adjacent stereocenter.
More complex transformations that involve the cyclopropane ring, such as ring-opening reactions, are highly dependent on the initial stereochemistry of the molecule. The relative and absolute configuration of the substituents on the cyclopropane ring will dictate the stereochemical outcome of the ring-opening process, leading to the formation of stereodefined acyclic products. The rigidity of the cyclopropyl core allows for diastereoselective reactions on other parts of the molecule, highlighting the role of the cyclopropane as a central platform in stereoselective synthesis. nih.gov
Impact of Stereochemistry on Rearrangement Mechanisms
The strained three-membered ring of dichlorocyclopropanes makes them susceptible to rearrangement reactions, often proceeding through cationic intermediates. The stereochemistry of the starting material plays a crucial role in determining the pathway and products of these rearrangements. For example, the solvolysis of cyclopropylcarbinyl systems is known to proceed through cyclopropylcarbinyl cations, which can undergo complex rearrangements. chemicalbook.com
In the case of this compound, ionization of the hydroxyl group to form a cyclopropylcarbinyl cation would be a key step in many rearrangements. The stereochemical arrangement of the methyl group and the dichloro-substituted carbon relative to the leaving group will influence the orbital alignment required for concerted ring-opening or rearrangement processes. A stereoselective ring-expansion of monocyclopropanated heterocycles, for instance, relies on the selective cleavage of a specific cyclopropane C-C bond, a process governed by the stereoelectronic effects of the starting material. nih.gov The stereochemistry of the cyclopropane ring dictates which bond is predisposed to cleavage and the subsequent stereochemical fate of the newly formed stereocenters in the rearranged product.
Spectroscopic and Structural Characterization of 2,2 Dichloro 1 Methylcyclopropyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of (2,2-Dichloro-1-methylcyclopropyl)methanol in solution. By analyzing the chemical shifts, coupling constants, and connectivity of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map of the molecule can be assembled.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The presence of the electronegative chlorine atoms and the strained cyclopropane (B1198618) ring significantly influences the chemical shifts of adjacent protons.
The key proton signals and their predicted assignments are as follows:
Methyl Protons (-CH₃): A singlet or a closely spaced doublet, integrating to three protons, is anticipated for the methyl group attached to the C1 position of the cyclopropane ring. This signal would typically appear in the upfield region of the spectrum.
Cyclopropyl (B3062369) Protons (-CH₂- on ring): The two diastereotopic protons on the C3 carbon of the cyclopropane ring would appear as a pair of doublets (an AX system) due to geminal coupling. Their chemical shifts are influenced by the adjacent dichlorinated carbon.
Hydroxymethyl Protons (-CH₂OH): The two diastereotopic protons of the methylene (B1212753) group attached to the C1 carbon are expected to appear as two doublets, or a more complex multiplet, due to coupling with each other and potentially long-range coupling with other protons.
Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature. This signal can be confirmed by its disappearance upon D₂O exchange.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (Methyl) | 1.2 - 1.5 | s | 3H |
| -CH₂- (Cyclopropyl, Hₐ) | 1.3 - 1.7 | d | 1H |
| -CH₂- (Cyclopropyl, Hₑ) | 1.6 - 2.0 | d | 1H |
| -CH₂OH (Methylene) | 3.5 - 3.8 | m (or ABq) | 2H |
| -OH (Hydroxyl) | 1.5 - 4.0 (variable) | br s | 1H |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected, corresponding to each unique carbon atom.
The carbon environments and their predicted chemical shifts are:
Methyl Carbon (-CH₃): This carbon will appear at the highest field (lowest ppm value).
Cyclopropyl Carbons (C1, C3): The C1 (quaternary, attached to -CH₃ and -CH₂OH) and C3 (methylene) carbons of the cyclopropane ring will appear in the upfield region, characteristic of strained rings.
Dichlorinated Carbon (C2): The C2 carbon, bonded to two chlorine atoms, will be significantly deshielded and appear at a much lower field compared to the other ring carbons.
Hydroxymethyl Carbon (-CH₂OH): This carbon will appear in the typical range for an alcohol's alpha-carbon.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (Methyl) | 15 - 25 |
| C3 (Cyclopropyl -CH₂-) | 25 - 35 |
| C1 (Cyclopropyl Quaternary) | 30 - 45 |
| -CH₂OH (Methylene) | 60 - 70 |
| C2 (Cyclopropyl -CCl₂-) | 65 - 80 |
For derivatives where the hydroxyl group is replaced by a tellurol (-TeH) or an organotelluride (-TeR) moiety, ¹²⁵Te NMR spectroscopy is an indispensable characterization tool. huji.ac.il The ¹²⁵Te nucleus has a spin of ½ and a natural abundance of 7.07%, making it more sensitive and the nucleus of choice for tellurium NMR studies compared to ¹²³Te. huji.ac.il
Organotellurium compounds exhibit an exceptionally wide chemical shift range, spanning over 5000 ppm, which makes the ¹²⁵Te chemical shift highly sensitive to the electronic environment and oxidation state of the tellurium atom. rsc.orgnorthwestern.edu The chemical shift of a hypothetical (2,2-Dichloro-1-methylcyclopropyl)methyltellurol would be significantly influenced by the electron-withdrawing nature of the dichlorocyclopropylmethyl group. Analysis of ¹²⁵Te-¹H and ¹²⁵Te-¹³C coupling constants, which appear as satellite peaks, can provide further structural insights into the connectivity around the tellurium atom. huji.ac.il While specific data for a tellurol analog of the title compound is not available, the technique remains paramount for the study of such organotellurium derivatives. rsc.orgcdnsciencepub.com
The synthesis of substituted cyclopropanes can often result in the formation of diastereomers. In the case of this compound, the relationship between the methyl and hydroxymethyl groups on C1 can be cis or trans relative to the plane of the cyclopropane ring. These diastereomers are distinct chemical entities and will have different NMR spectra.
¹H NMR spectroscopy is a primary method for determining the diastereomeric ratio (d.r.) of a reaction mixture. researchgate.net The protons in each diastereomer exist in slightly different chemical environments, leading to separate, non-overlapping signals. By integrating the signals that are unique to each diastereomer, a quantitative measure of their relative abundance can be obtained. For example, the methyl or hydroxymethyl proton signals would likely appear at slightly different chemical shifts for the cis and trans isomers, allowing for straightforward calculation of the diastereomeric ratio from the crude reaction mixture. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For halogenated molecules like this compound, MS is particularly useful due to the characteristic isotopic patterns of chlorine.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). measurlabs.com This precision allows for the unambiguous determination of the compound's elemental formula. For C₅H₈Cl₂O, HRMS would confirm the presence of five carbons, eight hydrogens, two chlorines, and one oxygen atom.
A key feature in the mass spectrum of a dichloro-compound is the distinctive isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion [M]⁺:
[M]⁺: Containing two ³⁵Cl atoms.
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Containing two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule. rsc.org
| Ion | Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | C₅H₈³⁵Cl₂O | 154.00032 | 100 (Reference) |
| [M+2]⁺ | C₅H₈³⁵Cl³⁷ClO | 155.99737 | ~65 |
| [M+4]⁺ | C₅H₈³⁷Cl₂O | 157.99442 | ~10 |
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule like this compound, which contains two stereocenters (at C1 and the carbinol carbon), X-ray diffraction is indispensable for assigning the relative (cis/trans) and absolute (R/S) stereochemistry.
The determination of the absolute configuration is possible through the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray energy is close to the absorption edge of an atom in the crystal. The presence of chlorine atoms in this compound is particularly advantageous for this purpose. Chlorine is a sufficiently strong anomalous scatterer, which leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By analyzing these intensity differences, a crystallographer can determine the absolute structure of the molecule with high confidence using methods like the Bijvoet analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components.
The most prominent features would arise from the alcohol and the halogenated cyclopropane moieties. The O-H stretching vibration of the primary alcohol group is anticipated to appear as a strong, broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups, as well as the cyclopropyl C-H bonds, would be observed in the 2850-3050 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is typically found between 1000 and 1075 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |
| Alkyl (C-H) | Stretching | 2850 - 3050 | Medium to Strong |
| Alcohol (C-O) | Stretching | 1000 - 1075 | Strong |
| gem-Dichloroalkane (C-Cl) | Stretching | 600 - 850 | Strong |
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons, typically from a He(I) source. This technique allows for the determination of ionization potentials, which correspond to the energies of molecular orbitals.
For this compound, the PES spectrum would reveal a series of bands corresponding to the ionization of electrons from different molecular orbitals. The highest occupied molecular orbitals (HOMOs) of cyclopropane itself are the degenerate Walsh orbitals. In a substituted derivative, this degeneracy is lifted. The spectrum of the title compound would be characterized by ionizations from several key orbitals:
Chlorine Lone Pairs: The non-bonding orbitals of the two chlorine atoms would give rise to sharp bands at lower ionization energies.
Oxygen Lone Pair: The non-bonding orbital of the alcohol's oxygen atom would also be expected at a relatively low ionization energy.
Cyclopropane Walsh Orbitals: The characteristic σ-orbitals of the cyclopropane ring, which have significant π-character, would appear at higher ionization energies.
C-C and C-H σ-orbitals: At still higher ionization energies, bands corresponding to the ionization of electrons from the C-C and C-H sigma bonds would be observed.
While specific PES data for this compound is not available, studies on related molecules like cyclopropane and its derivatives provide a basis for interpretation. acs.org For instance, the PES spectrum of cyclopropane shows characteristic bands for its Walsh orbitals. The introduction of methyl, hydroxyl, and particularly the electronegative chlorine substituents would be expected to significantly perturb these orbital energies, leading to shifts in the corresponding ionization potentials. Comparing the experimental spectrum with quantum chemical calculations would be essential for an accurate assignment of the observed ionization bands. acs.org
| Molecule | Orbital Type | Reported Vertical Ionization Energy (eV) | Reference |
|---|---|---|---|
| Cyclopropene | π(C=C) | 9.86 | acs.org |
| Cyclopropene | ωA (Walsh) | 10.89 | acs.org |
| Cyclopropene | ωS (Walsh) | 12.7 | acs.org |
Table: Vertical ionization energies for the related compound cyclopropene, illustrating typical energies for ring orbitals.
Advanced Spectroscopic Techniques for Elucidation of Novel Structures
The complete structural elucidation of complex molecules often requires the application of advanced spectroscopic techniques that go beyond standard 1D NMR and IR spectroscopy. For a chiral, halogenated molecule like this compound, techniques such as Vibrational Circular Dichroism (VCD) and two-dimensional Nuclear Magnetic Resonance (2D NMR) are particularly powerful.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally sensitive to the absolute configuration of stereocenters. By comparing the experimentally measured VCD spectrum with a spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer (e.g., the (1R)-isomer), the absolute configuration can be determined unambiguously. This method is a powerful alternative to X-ray crystallography, especially for non-crystalline samples.
Two-Dimensional (2D) NMR Spectroscopy: While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the molecular framework and confirming the relative stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For the title compound, it would confirm the connectivity from the hydroxyl proton to the CH₂ group, and trace couplings within the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹³C), providing an unambiguous assignment of all carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting molecular fragments, for example, by showing a correlation from the methyl protons to the C1 and C2 carbons of the cyclopropane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It can be used to determine the relative stereochemistry, for instance, by observing a NOE between the methyl group protons and a specific proton on the carbinol group, which would indicate they are on the same face of the cyclopropane ring.
Together, these advanced methods provide a comprehensive toolkit for the definitive characterization of the constitution, relative stereochemistry, and absolute configuration of novel and structurally complex derivatives of this compound.
Synthetic Utility and Applications As Building Blocks in Complex Molecule Synthesis
Intermediate in the Synthesis of Pharmaceutical and Agrochemical Compounds
The synthesis involves the reaction of (2,2-dichloro-1-methylcyclopropyl)methanol with phosphorus oxychloride to yield an O-[(2,2-dichloro-1-methylcyclopropyl)methyl]phosphoric acid ester dichloride intermediate. This reactive intermediate can then be further functionalized by reaction with various nucleophiles, such as alcohols, phenols, and amines, to produce a diverse library of organophosphate and organophosphoramide derivatives. These compounds have been shown to be effective against a range of pests, including insects, mites, ticks, and nematodes, highlighting their importance in crop protection and veterinary medicine.
Table 1: Synthesis of Agrochemical Intermediates from this compound
| Reactant | Reagent | Product | Application |
|---|---|---|---|
| This compound | Phosphorus oxychloride | O-[(2,2-dichloro-1-methylcyclopropyl)methyl]phosphoric acid ester dichloride | Intermediate for Pesticides |
Building Block for Novel Chemical Structures
The unique structural and electronic properties of this compound make it an attractive starting material for the construction of novel chemical structures. The strained cyclopropane (B1198618) ring can undergo ring-opening reactions to afford acyclic structures, while the chlorine atoms can be substituted or eliminated to introduce further functionality. The primary alcohol group provides a convenient handle for esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.
While a broad survey of novel structures derived from this specific methanol (B129727) is limited in the available literature, its potential is evident from the transformations described in the context of agrochemical and materials synthesis. The ability to introduce the 2,2-dichloro-1-methylcyclopropylmethyl moiety into various molecular scaffolds allows for the exploration of new chemical space and the development of compounds with unique properties.
Precursor in Benzannulation Reactions for Fused Aromatic Systems (e.g., Naphthalenes)
A significant application of dichlorocyclopropane derivatives is their use in benzannulation reactions to construct fused aromatic systems. Research has demonstrated that a derivative of this compound can serve as a key precursor in a regiocontrolled benzannulation reaction to synthesize multisubstituted naphthalenes.
In this synthetic strategy, the alcohol is first converted to a tertiary alcohol bearing an aryl group. This is followed by a crucial regiocontrolled benzannulation step that leads to the formation of a 1-phenyl-4-chloronaphthalene derivative. This naphthalene (B1677914) serves as a common body segment for the synthesis of more complex, visually unique molecular structures. This methodology highlights the utility of the dichlorocyclopropyl moiety in facilitating the construction of complex aromatic frameworks.
Table 2: Benzannulation Reaction Utilizing a this compound Derivative
| Precursor | Reaction | Key Intermediate | Product |
|---|
Role in the Synthesis of Heterocyclic Compounds (e.g., Triazole Derivatives)
The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. While the direct use of this compound in the synthesis of triazole derivatives is not explicitly detailed in the surveyed literature, the synthesis of other cyclopropane-containing triazoles suggests potential pathways. Generally, the formation of a triazole ring involves the cycloaddition of an azide (B81097) and an alkyne (the Huisgen cycloaddition) or the condensation of hydrazine (B178648) derivatives with suitable precursors.
It is conceivable that this compound could be chemically modified to incorporate either an azide or an alkyne functionality, thereby enabling its participation in triazole synthesis. For instance, the alcohol could be converted to an alkyl halide, followed by substitution with sodium azide to yield a cyclopropylmethyl azide. Alternatively, oxidation to the aldehyde and subsequent reaction with a phosphorus ylide could introduce an alkyne group. However, at present, there are no specific, documented examples of these synthetic routes commencing from this compound.
Application in the Preparation of Phosphorus-Containing Derivatives
As briefly mentioned in the context of agrochemicals, this compound is a valuable precursor for the synthesis of a variety of phosphorus-containing derivatives. A key reaction involves its treatment with phosphorus oxychloride in the presence of a base to form a phosphoric acid ester dichloride.
This intermediate is highly reactive and can be readily converted into a range of organophosphates and phosphoramidates through reaction with various nucleophiles. For example, reaction with alcohols or phenols yields the corresponding phosphate (B84403) esters, while reaction with amines produces phosphoramidates. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents, leading to a diverse library of phosphorus-containing compounds with potential applications in agrochemistry and materials science.
Table 3: Synthesis of Phosphorus-Containing Derivatives
| Reactant | Reagent | Product Class | Example Product |
|---|---|---|---|
| This compound | Phosphorus oxychloride | Phosphoric acid ester dichloride | O-[(2,2-dichloro-1-methylcyclopropyl)methyl]phosphoric acid ester dichloride |
| O-[(2,2-dichloro-1-methylcyclopropyl)methyl]phosphoric acid ester dichloride | Methanol | Phosphoric acid ester chloride | O-methyl-O-[(2,2-dichloro-1-methylcyclopropyl)methyl]phosphoric acid ester chloride |
Use in the Synthesis of Cyclopropane-Containing Natural Product Analogs
Cyclopropane rings are found in a variety of naturally occurring compounds with interesting biological activities. The synthesis of analogs of these natural products is an important strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. The rigid structure of the cyclopropane ring makes it an appealing motif for the design of conformationally constrained analogs of natural products.
Despite the potential of this compound as a starting material for such analogs, the reviewed scientific literature does not provide specific examples of its application in the total synthesis or semi-synthesis of cyclopropane-containing natural product analogs. The functional handles present in the molecule would, in principle, allow for its elaboration into more complex structures. For instance, the dichloromethylene group could be reduced to a methylene (B1212753) group, or the chlorine atoms could be replaced with other functional groups to mimic the substitution patterns found in natural products. However, the practical application of these strategies starting from this compound remains an area for future exploration.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2,2-Dichloro-1-methylcyclopropyl)methanol?
- Methodology : A key synthetic approach involves the reaction of dihalocarbenes with allylic alcohols. For example, 1-(2,2-dichloro-1-methylcyclopropyl)ethanol (a structurally similar compound) is synthesized via dihalocarbene addition to allylic alcohols under controlled conditions (e.g., benzene solvent, 15 mmHg pressure) . Adjustments to precursor alcohols or reaction temperatures can optimize yield.
- Data : The analogous compound 1-(2,2-Dichloro-1-methylcyclopropyl)ethanol has a boiling point of 86–90°C/15 mmHg, suggesting similar volatility for the target methanol derivative .
Q. How is the structural configuration of this compound confirmed?
- Methodology : X-ray crystallography is critical. For example, [(1R,3S)-2,2-Dichloro-3-(hydroxymethyl)-cyclopropyl]methanol was characterized with bond angles (e.g., C1B–C2B–C3B: 59.1°) and torsional parameters (e.g., O1A–C4A–C2A–C1A: -103.1°), validated via crystallographic data .
- Application : Use single-crystal diffraction (monoclinic system, space group P21) and compare with reference data (e.g., a = 6.5722 Å, b = 8.4802 Å for similar cyclopropane derivatives) .
Q. What solvents are suitable for purifying this compound?
- Methodology : Polar aprotic solvents like DMF or DMSO are effective for recrystallization, as demonstrated for structurally related triazole-thiol ligands . Methanol itself is widely used for dissolving and reprecipitating organochlorine compounds .
Advanced Research Questions
Q. How does this compound behave in coordination chemistry?
- Methodology : The compound can act as a ligand precursor. For example, 4-amino-5-(2,2-dichloro-1-methylcyclopropyl)-4H-1,2,4-triazole-3-thiol forms stable chelates with Cu(II), Cd(II), and Zn(II) via thiol and amino groups .
- Data : Chelates exhibit thermal stability up to 270°C and solubility in DMF/DMSO, suggesting similar behavior for the methanol derivative .
Q. What computational tools validate the electronic structure of this compound?
- Methodology : TD-DFT approximations at the B3LYP/6-31G(d) level predict molecular orbitals and UV-Vis spectra. For example, triazole-thiol metal chelates were analyzed using this method to confirm experimental UV data .
- Application : Compare computed IR spectra (e.g., C-Cl stretches at 685 cm⁻¹) with experimental results to resolve structural ambiguities .
Q. How can thermal degradation pathways of this compound be analyzed?
- Methodology : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) reveals decomposition thresholds. Related cyclopropane derivatives show stability up to 250°C, with mass loss correlating to Cl elimination .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogous compounds: How to address?
- Example : A triazole-thiol ligand has a melting point of 123°C , while another study reports 120°C for a similar compound .
- Resolution : Verify purity via HPLC (C18 column, methanol:water gradient) and crystallography. Impurities or polymorphic forms (e.g., monoclinic vs. orthorhombic) can cause variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
